5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a methyl(prop-2-yn-1-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-6-aminopyridine-3-carboxylic acid with methyl(prop-2-yn-1-yl)amine under appropriate conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like copper(II) chloride. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid: Lacks the chloro substituent.
5-Chloro-6-aminopyridine-3-carboxylic acid: Lacks the methyl(prop-2-yn-1-yl)amino group.
5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine: Lacks the carboxylic acid group.
Uniqueness
The presence of both the chloro and methyl(prop-2-yn-1-yl)amino groups in 5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid imparts unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-chloro-6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-4-13(2)9-8(11)5-7(6-12-9)10(14)15/h1,5-6H,4H2,2H3,(H,14,15) |
InChI Key |
UNHGXHVGESGXEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=C(C=C(C=N1)C(=O)O)Cl |
Origin of Product |
United States |
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